Vertical Ionization Energy: 8.22 eV Places This Diene Intermediate Between Simple Alkenes and Highly Strained Systems
The vertical ionization energy (IE_v) of 2,4-hexadiene, 2,5-dimethyl-3,4-bis(1-methylethyl)- measured by He(I) photoelectron spectroscopy is 8.22 eV [1]. Within the same study, the fully saturated analog tetraisopropylethylene (compound 1) shows an observed IE_v of approximately 8.09 eV (estimated value 8.09 eV, within experimental error of observed), while the less-hindered 2,3-dimethyl-2-butene (tetramethylethylene) has IE_v = 8.27 eV and the extremely hindered adamantylideneadamantane has IE_v = 7.84 eV [1]. The 0.13–0.18 eV elevation relative to the saturated mono-ene analog is consistent with the retention of some diene character, yet the small magnitude of the shift confirms that steric twisting substantially decouples the two π-bonds [1].
| Evidence Dimension | Vertical ionization energy (IE_v) |
|---|---|
| Target Compound Data | IE_v = 8.22 eV (vertical PE) |
| Comparator Or Baseline | Tetraisopropylethylene (mono-ene): IE_v ≈ 8.09 eV; Tetramethylethylene: IE_v = 8.27 eV; Adamantylideneadamantane: IE_v = 7.84 eV (all from same study) |
| Quantified Difference | ΔIE_v = +0.13 eV vs. mono-ene analog; ΔIE_v = −0.05 eV vs. tetramethylethylene; ΔIE_v = +0.38 eV vs. adamantylideneadamantane |
| Conditions | He(I) photoelectron spectroscopy, gas phase, vertical transitions, Mollere et al., JACS 1976 |
Why This Matters
The ionization energy serves as a sensitive electronic fingerprint for quality control; a deviation >0.1 eV from 8.22 eV may indicate isomer contamination (e.g., the mono-ene or the 1,4-diene isomer), which is critical when the compound is used as a spectroscopic standard or in electron-transfer studies.
- [1] Mollere, P.D.; Houk, K.N.; Bomse, D.S.; Morton, T.H. Photoelectron spectra of sterically congested alkenes and dienes. J. Am. Chem. Soc. 1976, 98, 4732. (IE data also compiled in NIST Chemistry WebBook, accessed via https://webbook.nist.gov/cgi/formula?ID=C54580233&Mask=20) View Source
